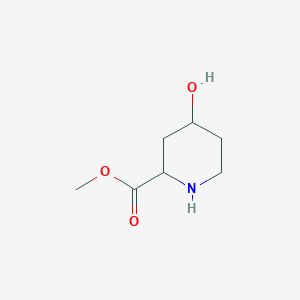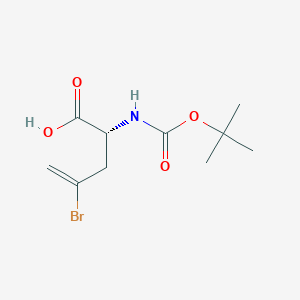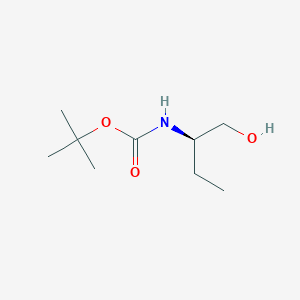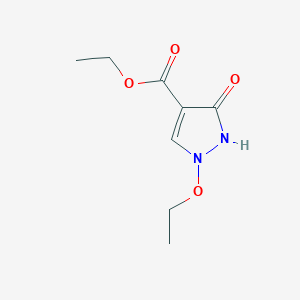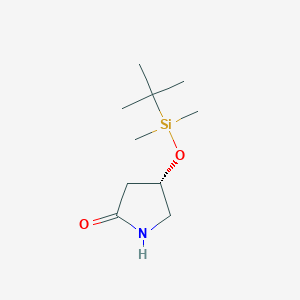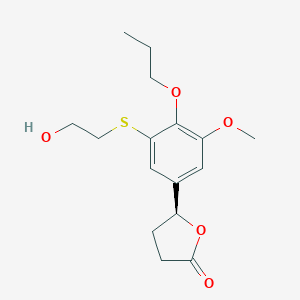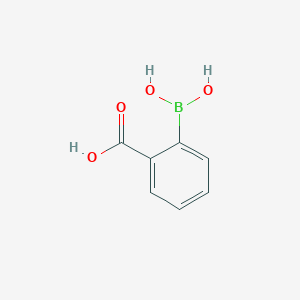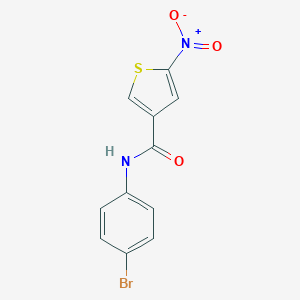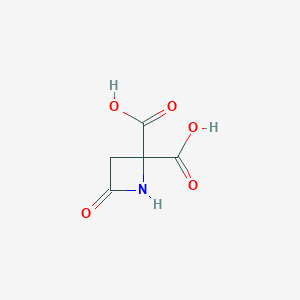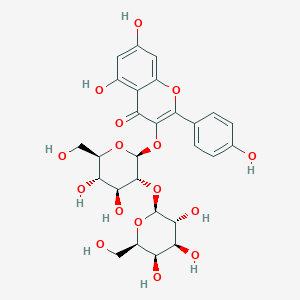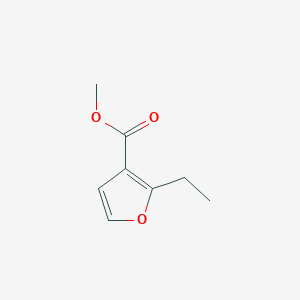
4-Nffmt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nffmt is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Nffmt is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It may also act as an inhibitor of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4-Nffmt has low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, more research is needed to fully understand the effects of this compound on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Nffmt is its ease of synthesis, which makes it readily available for use in lab experiments. However, one limitation is the lack of information on its long-term effects on the human body, which may limit its use in clinical applications.
Direcciones Futuras
There are several future directions for research on 4-Nffmt. One area of interest is the development of new cancer drugs based on the anticancer activity of 4-Nffmt. Another area of interest is the use of 4-Nffmt in the development of organic semiconductors for use in electronic devices. Additionally, more research is needed to fully understand the mechanism of action of 4-Nffmt and its effects on the human body.
Métodos De Síntesis
The synthesis of 4-Nffmt involves the reaction of 4-fluorobenzaldehyde and N,N-dimethylformamide dimethyl acetal. This reaction produces 4-Nffmt as a white solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-Nffmt has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 4-Nffmt has been shown to have anticancer activity and may be used as a lead compound for the development of new cancer drugs. In material science, 4-Nffmt has been used to synthesize organic semiconductors for use in electronic devices. In organic electronics, 4-Nffmt has been used to improve the efficiency of organic solar cells.
Propiedades
Número CAS |
146173-56-0 |
|---|---|
Nombre del producto |
4-Nffmt |
Fórmula molecular |
C11H7N5O4S |
Peso molecular |
305.27 g/mol |
Nombre IUPAC |
3-(furan-2-yl)-4-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H7N5O4S/c17-16(18)9-4-3-7(20-9)6-12-15-10(13-14-11(15)21)8-2-1-5-19-8/h1-6H,(H,14,21)/b12-6+ |
Clave InChI |
IYFQWGSBNWTKQO-WUXMJOGZSA-N |
SMILES isomérico |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |
Sinónimos |
4-(5-nitrofurfurylideneamino)-3-(furan-2)-5-mercapto-1,2,4-triazole 4-NFFMT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



